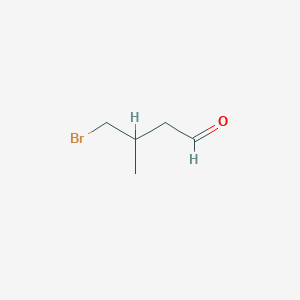

4-Bromo-3-methylbutanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

63483-10-3 |

|---|---|

Molecular Formula |

C5H9BrO |

Molecular Weight |

165.03 g/mol |

IUPAC Name |

4-bromo-3-methylbutanal |

InChI |

InChI=1S/C5H9BrO/c1-5(4-6)2-3-7/h3,5H,2,4H2,1H3 |

InChI Key |

AACMUNPHQGDUNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=O)CBr |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 4-Bromo-3-methylbutanal (CAS No. 63483-10-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Bromo-3-methylbutanal is a chemical intermediate for which detailed experimental protocols and biological data are not extensively available in peer-reviewed literature. This guide compiles the available data and provides generalized experimental approaches based on the synthesis and purification of structurally related compounds.

Chemical Identity and Properties

This compound is a functionalized aldehyde with the CAS number 63483-10-3.[1][2] Its structure features a bromine atom at the 4-position and a methyl group at the 3-position of a butanal backbone. This combination of a reactive aldehyde and a terminal alkyl bromide makes it a potentially useful building block in organic synthesis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 63483-10-3 | [1][2] |

| Molecular Formula | C₅H₉BrO | [1] |

| Molecular Weight | 165.03 g/mol | [1] |

| Exact Mass | 163.98368 Da | [1] |

| XLogP3-AA | 1.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Heavy Atom Count | 7 | [1] |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature. However, general methods for the synthesis of related γ-bromo aldehydes can be adapted. The synthesis would likely involve the bromination of a suitable precursor, such as 3-methylbutanal (B7770604) or a protected derivative.

Conceptual Synthetic Pathway

A plausible synthetic route could involve the radical bromination of 3-methylbutanal at the γ-position. However, direct bromination of aldehydes can be challenging due to side reactions. A more controlled approach might involve the protection of the aldehyde group, followed by bromination and deprotection.

Caption: Conceptual synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized protocol for the synthesis of a γ-bromo aldehyde, which could be adapted for this compound. This is a hypothetical procedure and would require optimization.

Materials:

-

Protected 3-methylbutanal (e.g., as a dimethyl acetal)

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Aqueous acid (for deprotection)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the protected 3-methylbutanal in CCl₄.

-

Add N-Bromosuccinimide and a catalytic amount of a radical initiator.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide (B58015) byproduct and wash the filter cake with a small amount of CCl₄.

-

Wash the filtrate with sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected this compound.

-

Deprotection: Dissolve the crude product in a suitable solvent and add aqueous acid.

-

Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or GC-MS).

-

Neutralize the acid with a base and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Purification

Purification of the crude this compound would likely be achieved by flash column chromatography on silica (B1680970) gel, using a non-polar eluent system such as a mixture of hexane (B92381) and ethyl acetate.

Caption: General purification workflow for this compound.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for this compound has been identified in the surveyed literature. For structurally related compounds, such as 4-bromo-2-methylbutanal, mass spectrometry data is available and shows characteristic fragmentation patterns for brominated organic molecules.[3]

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding any biological activity or involvement in signaling pathways for this compound. Research on other brominated organic compounds has shown a wide range of biological activities, including antioxidant and anticancer properties, but this cannot be directly extrapolated to the target molecule.

Applications in Research and Development

Given its structure, this compound is likely utilized as an intermediate in organic synthesis. The aldehyde functionality can undergo various transformations such as reductive amination, Wittig reactions, and aldol (B89426) condensations. The alkyl bromide moiety can be used in nucleophilic substitution reactions to introduce a variety of functional groups or to form carbon-carbon bonds via organometallic reagents.

Caption: Potential synthetic applications of this compound.

Safety and Handling

References

4-Bromo-3-methylbutanal molecular formula

Audience: Researchers, scientists, and drug development professionals.

This document provides the core chemical identification and properties of 4-Bromo-3-methylbutanal.

Chemical Identity and Formula

This compound is an organic compound classified as a substituted aldehyde. The molecular formula for this compound has been computationally determined and verified as C5H9BrO [1][2][3].

Molecular and Physical Properties

A summary of key quantitative data for this compound is presented below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C5H9BrO | PubChem[3], Guidechem[2] |

| Molecular Weight | 165.03 g/mol | PubChem[3], ECHEMI[1] |

| Exact Mass | 163.98368 Da | PubChem[3], ECHEMI[1] |

| CAS Number | 63483-10-3 | Guidechem[2], ECHEMI[1] |

| IUPAC Name | This compound | PubChem[3] |

| Canonicalized | True | Guidechem[2] |

| Complexity | 54 | Guidechem[2] |

| Rotatable Bond Count | 3 | Guidechem[2] |

Structural Information

The structural arrangement of this compound is foundational to its chemical reactivity and interaction in biological and chemical systems. The logical relationship between the IUPAC name and the resulting structure is detailed below.

Note on Content Scope: The provided topic, the molecular formula of a single chemical compound, is highly specific. As such, it does not lend itself to an in-depth whitepaper format that would typically include experimental protocols or signaling pathways, as these are not inherently associated with a chemical formula itself. The information presented here is a concise technical summary of the compound's core data.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-methylbutanal

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-3-methylbutanal. The information is intended for researchers, scientists, and professionals in the field of drug development and other chemical sciences. This document summarizes key quantitative data, outlines plausible experimental protocols for its synthesis and characterization, and includes visualizations of these processes.

Core Physical and Chemical Properties

Data Presentation: Quantitative Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉BrO | [1][2][3] |

| Molecular Weight | 165.03 g/mol | [1][2][3] |

| Exact Mass | 163.98368 Da | [1][3] |

| Monoisotopic Mass | 163.98368 Da | [1] |

| CAS Number | 63483-10-3 | [1][2] |

| IUPAC Name | This compound | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | |

| Complexity | 54 | |

| XLogP3-AA (LogP) | 1.2 | [1] |

Note: The majority of the properties listed are computationally derived and should be used as estimates. Experimental verification is recommended.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, based on established principles of organic chemistry, a plausible synthetic route and a standard characterization workflow are described below.

2.1. Plausible Synthesis Protocol: Oxidation and Bromination of 3-Methyl-1-butanol

A potential synthetic pathway to this compound involves a two-step process starting from 3-methyl-1-butanol (also known as isoamyl alcohol). The first step is the oxidation of the primary alcohol to the corresponding aldehyde, followed by bromination at the alpha-position to the methyl group.

Step 1: Oxidation of 3-Methyl-1-butanol to 3-Methylbutanal (B7770604)

A mild oxidizing agent is required to prevent the over-oxidation of the aldehyde to a carboxylic acid. Pyridinium (B92312) chlorochromate (PCC) is a suitable reagent for this transformation.

-

Materials: 3-methyl-1-butanol, pyridinium chlorochromate (PCC), dichloromethane (B109758) (DCM), anhydrous magnesium sulfate, silica (B1680970) gel.

-

Procedure:

-

In a round-bottom flask, dissolve 3-methyl-1-butanol in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) to the solution in portions while stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium byproducts.

-

Wash the silica gel with additional dichloromethane.

-

Combine the organic filtrates and remove the solvent under reduced pressure to yield crude 3-methylbutanal.

-

Step 2: Bromination of 3-Methylbutanal to this compound

The bromination of the resulting aldehyde can be achieved using a suitable brominating agent.

-

Materials: 3-methylbutanal, N-Bromosuccinimide (NBS), catalytic amount of a radical initiator (e.g., AIBN), carbon tetrachloride (or a suitable alternative solvent), sodium bicarbonate solution.

-

Procedure:

-

Dissolve the crude 3-methylbutanal in carbon tetrachloride in a flask equipped with a reflux condenser.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the organic phase with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography to obtain this compound.

-

2.2. Characterization Protocol

The synthesized this compound would be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be used to determine the number of different types of protons and their connectivity.

-

¹³C NMR spectroscopy would identify the number of different types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can help confirm the structure.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy would be employed to identify the presence of key functional groups, particularly the characteristic aldehyde C=O stretch.

-

-

Purity Analysis:

-

Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) would be used to assess the purity of the final product.

-

Mandatory Visualizations

3.1. Plausible Synthesis Pathway of this compound

Caption: Plausible two-step synthesis of this compound.

3.2. General Experimental Workflow for Characterization

References

An In-Depth Technical Guide to 4-Bromo-3-methylbutanal: Structure, Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-methylbutanal, a halogenated aldehyde with potential applications in organic synthesis and drug discovery. This document details its chemical structure, physicochemical properties, a plausible synthetic route, expected spectroscopic characteristics, and predicted reactivity. The information presented herein is intended to serve as a valuable resource for researchers utilizing this and similar chemical entities in their work.

Chemical Structure and Identification

This compound is a saturated aldehyde containing a bromine atom at the fourth carbon and a methyl group at the third carbon.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C5H9BrO[1] |

| SMILES | CC(CBr)CC=O[1] |

| InChI Key | AACMUNPHQGDUNH-UHFFFAOYSA-N[1] |

| CAS Number | 63483-10-3[1] |

| Synonyms | 4-bromo-3-methylbutyraldehyde[1] |

digraph "4-Bromo-3-methylbutanal_Structure" { graph [rankdir="LR", width="7.6", dpi="100"]; node [shape=plaintext, fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#202124"];C1 [label="O", pos="0,0.5!"]; C2 [label="CH", pos="1,0!"]; C3 [label="CH2", pos="2,0!"]; C4 [label="CH", pos="3,0!"]; C5 [label="CH3", pos="4,0.5!"]; Br [label="Br", pos="3,-0.5!"];

C1 -- C2 [style=double, color="#34A853"]; C2 -- C3 [color="#4285F4"]; C3 -- C4 [color="#4285F4"]; C4 -- C5 [color="#4285F4"]; C4 -- Br [color="#EA4335"]; }

Caption: Skeletal structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Weight | 165.03 g/mol [1] |

| Exact Mass | 163.98368 g/mol [1] |

| Topological Polar Surface Area | 17.1 Ų[1] |

| Rotatable Bond Count | 3[2] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Alpha-Bromination of 3-Methylbutanal (B7770604)

The synthesis involves the reaction of 3-methylbutanal with a brominating agent, such as elemental bromine, in the presence of an acid catalyst. The acid facilitates the formation of an enol intermediate, which then reacts with bromine.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a general procedure for the alpha-bromination of aldehydes and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

3-Methylbutanal

-

Elemental Bromine (Br₂)

-

Glacial Acetic Acid (as catalyst and solvent)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-methylbutanal in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of elemental bromine in glacial acetic acid dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and diethyl ether.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Spectroscopic Analysis (Predicted)

As experimental spectra for this compound are not publicly available, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aldehydic Proton (-CHO): A triplet around 9.5-9.8 ppm.

-

Methine Proton (-CH(CH₃)Br): A multiplet around 4.0-4.3 ppm.

-

Methylene Protons (-CH₂CHO): A doublet of doublets around 2.5-2.8 ppm.

-

Methyl Protons (-CH₃): A doublet around 1.1-1.3 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-CHO): A signal around 200-205 ppm.

-

Carbon bearing Bromine (-CHBr): A signal around 50-55 ppm.

-

Methylene Carbon (-CH₂CHO): A signal around 45-50 ppm.

-

Methine Carbon (-CH(CH₃)): A signal around 30-35 ppm.

-

Methyl Carbon (-CH₃): A signal around 15-20 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1720-1740 cm⁻¹[3].

-

C-H Stretch (Aldehyde): Two characteristic weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹[4].

-

C-Br Stretch: A medium to strong absorption in the fingerprint region, typically between 500-680 cm⁻¹.

-

C-H Stretch (Alkyl): Strong absorptions in the 2850-2960 cm⁻¹ region.

Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. Key fragmentation pathways would likely involve the loss of a bromine radical (Br•) and cleavage adjacent to the carbonyl group.

Reactivity and Applications in Synthesis

This compound is a versatile bifunctional molecule, possessing both an electrophilic aldehyde and a carbon atom susceptible to nucleophilic attack. This dual reactivity makes it a potentially valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and as an intermediate in the synthesis of more complex molecules.

General Reactivity

The primary modes of reactivity for this compound are centered around the aldehyde group and the carbon-bromine bond.

Caption: Key reaction pathways of this compound.

-

Reactions at the Aldehyde: The aldehyde functional group can undergo a wide range of standard transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents) or ylides (e.g., Wittig reaction).

-

Nucleophilic Substitution at the C-Br Bond: The carbon atom attached to the bromine is electrophilic and susceptible to S(_N)2 reactions with a variety of nucleophiles, such as amines, thiols, cyanides, and azides. This allows for the introduction of diverse functional groups.

-

Elimination Reactions: In the presence of a non-nucleophilic base, this compound can undergo an E2 elimination to form 3-methylbut-2-enal, an α,β-unsaturated aldehyde.

Applications in Heterocyclic Synthesis

Alpha-bromo aldehydes are valuable precursors for the synthesis of a wide array of heterocyclic compounds. The two reactive sites can participate in cyclization reactions with appropriate binucleophilic partners. For instance, reaction with a 1,2- or 1,3-dinucleophile could lead to the formation of five- or six-membered rings, respectively.

Potential in Drug Development

While there are no specific examples in the literature of this compound being directly used in the synthesis of a marketed drug, bromo-organic compounds are common intermediates in pharmaceutical synthesis. The ability to introduce new functionalities and build molecular complexity makes alpha-bromo aldehydes like this one attractive starting materials for the synthesis of novel bioactive molecules. Their utility often lies in the early stages of drug discovery and process development, where they serve as versatile scaffolds for the creation of compound libraries for screening.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its bifunctional nature provides a platform for a variety of synthetic transformations, making it a useful tool for organic chemists. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, predicted spectroscopic data, and potential reactivity. This information is intended to facilitate its use in research and development, particularly in the fields of organic synthesis and medicinal chemistry. Further experimental validation of the proposed synthesis and characterization data is encouraged to fully elucidate the properties and potential of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Synthesis of 4-Bromo-3-methylbutanal: A Technical Guide to Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways leading to 4-bromo-3-methylbutanal, a valuable building block in organic synthesis. The document details the key precursors, outlines experimental protocols for their conversion, and presents quantitative data to facilitate methodological comparison and implementation in a research and development setting.

Synthetic Strategies and Precursor Analysis

The synthesis of this compound can be approached through a multi-step sequence, primarily involving the formation of a key intermediate, 4-bromo-3-methylbutan-1-ol (B6603744) , followed by its oxidation. Two main pathways for the synthesis of this crucial bromoalcohol have been identified, starting from either 3-methyl-3-buten-1-ol (B123568) or 3-methylbutan-1-ol.

Route 1: From 3-Methyl-3-buten-1-ol

This route is often preferred due to its regioselectivity. It involves two primary transformations:

-

Anti-Markovnikov Hydrobromination: The addition of hydrogen bromide (HBr) across the double bond of 3-methyl-3-buten-1-ol under radical conditions to yield the primary bromide, 4-bromo-3-methylbutan-1-ol.

-

Mild Oxidation: The selective oxidation of the primary alcohol, 4-bromo-3-methylbutan-1-ol, to the corresponding aldehyde, this compound.

Route 2: From 3-Methylbutan-1-ol (Isoamyl Alcohol)

This alternative pathway involves the direct substitution of the hydroxyl group with a bromine atom. However, this route can be complicated by potential carbocation rearrangements, which may lead to a mixture of products.

-

Direct Bromination: Conversion of 3-methylbutan-1-ol to 4-bromo-3-methylbutan-1-ol.

-

Mild Oxidation: Similar to Route 1, the subsequent oxidation of the bromoalcohol to the target aldehyde.

The following diagram illustrates the primary synthetic pathways discussed.

Experimental Protocols and Data

This section provides detailed experimental methodologies for the key transformations in the synthesis of this compound.

Synthesis of Precursor: 3-Methyl-3-buten-1-ol

The Prins reaction of isobutylene (B52900) with formaldehyde (B43269) is a common industrial method for the synthesis of 3-methyl-3-buten-1-ol.[1][2][3]

Table 1: Synthesis of 3-Methyl-3-buten-1-ol via Prins Reaction

| Parameter | Value | Reference |

| Reactants | Isobutylene, Formaldehyde | [1] |

| Catalyst | HZSM-5 zeolite | [1][3] |

| Solvent | Supercritical CO₂ or organic solvent | [1][4] |

| Temperature | 200-250 °C | [4] |

| Pressure | High pressure (e.g., 20 MPa) | [4] |

| Yield | Varies with catalyst and conditions | [1][3] |

An alternative laboratory-scale synthesis involves the reaction of a methallyl Grignard reagent with formaldehyde.[4]

Synthesis of 4-Bromo-3-methylbutan-1-ol

Method A: Anti-Markovnikov Hydrobromination of 3-Methyl-3-buten-1-ol

This method utilizes a radical addition of HBr, which is regioselective for the terminal carbon of the alkene.[5][6]

Experimental Protocol:

-

To a solution of 3-methyl-3-buten-1-ol in a suitable solvent (e.g., a non-polar solvent like hexane), add a radical initiator such as benzoyl peroxide or AIBN.

-

Bubble HBr gas through the solution or add a solution of HBr in acetic acid at a controlled temperature, typically 0 °C to room temperature.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Table 2: Anti-Markovnikov Hydrobromination of Alkenes

| Parameter | Condition | Reference |

| Reagents | Alkene, HBr, Radical Initiator (e.g., peroxide) | [6][7] |

| Regioselectivity | Anti-Markovnikov | [6][7] |

| Yield | Typically >80% for terminal alkenes | [7] |

Synthesis of this compound via Oxidation

The oxidation of 4-bromo-3-methylbutan-1-ol to the aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. The Swern oxidation is a suitable and widely used method that avoids heavy metals.[8][9][10]

Method: Swern Oxidation

The following workflow diagram illustrates the key steps in a Swern oxidation protocol.

Experimental Protocol (Swern Oxidation):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) in anhydrous CH₂Cl₂ to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

-

Add a solution of 4-bromo-3-methylbutan-1-ol in anhydrous CH₂Cl₂ dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.

-

Add triethylamine (Et₃N) to the reaction mixture, stir for a few minutes at -78 °C, and then allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with CH₂Cl₂. Combine the organic layers and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography on silica (B1680970) gel.

Table 3: Comparison of Mild Oxidation Methods for Primary Alcohols to Aldehydes

| Method | Reagents | Typical Yields | Advantages | Disadvantages | References |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N | High (>90%) | Mild conditions, high yields, avoids heavy metals. | Malodorous dimethyl sulfide (B99878) byproduct, requires low temperatures. | [8][9][10] |

| PCC Oxidation | Pyridinium chlorochromate | Good (70-90%) | Simple procedure, commercially available reagent. | Chromium-based (toxic), acidic conditions.[11] | [12][13][14] |

| NBS Oxidation | N-Bromosuccinimide, PEG | Good | Environmentally benign solvent. | May require specific conditions for selectivity. | [15] |

Signaling Pathways and Logical Relationships

The mechanism of the Swern oxidation involves several key intermediates. The following diagram illustrates the mechanistic pathway.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the anti-Markovnikov hydrobromination of 3-methyl-3-buten-1-ol to form 4-bromo-3-methylbutan-1-ol, followed by a mild oxidation to the target aldehyde. The Swern oxidation represents a robust and high-yielding method for this final step, avoiding the use of toxic heavy metals. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this compound in a laboratory setting. Careful control of reaction conditions, particularly temperature and the exclusion of water, is critical for achieving high yields and purity.

References

- 1. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Synthesis of 3-Methyl-3-Buten-1-Ol by Supercritical CO2 in Coordinatio" by HANG YUAN, GUI-PING CAO et al. [journals.tubitak.gov.tr]

- 3. researchgate.net [researchgate.net]

- 4. CN102850186A - Method for preparing 3-methyl-3-buten-1-ol - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. Swern Oxidation [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

- 14. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 4-Bromo-3-methylbutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 4-Bromo-3-methylbutanal (CAS No. 63483-10-3), a halogenated aldehyde of interest in synthetic organic chemistry. Due to the limited availability of experimental data in public databases, this document focuses on predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry. Furthermore, generalized experimental protocols for the synthesis of similar bromoaldehydes and the acquisition of spectroscopic data are presented to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists engaged in drug discovery and development, and other areas of chemical research where this compound may be a key intermediate.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₉BrO

-

Molecular Weight: 165.03 g/mol

-

Canonical SMILES: CC(CBr)CC=O

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 165.03 g/mol | PubChem[2] |

| Exact Mass | 163.98368 Da | PubChem[2] |

| XLogP3 | 1.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit characteristic signals for the aldehyde, methyl, methylene, and methine protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| -CHO | 9.7 - 9.8 | Triplet (t) | 1H |

| -CH(CH₃)- | 2.8 - 3.0 | Multiplet (m) | 1H |

| -CH₂-CHO | 2.6 - 2.8 | Doublet of Doublets (dd) | 2H |

| -CH₂Br | 3.4 - 3.6 | Doublet (d) | 2H |

| -CH₃ | 1.1 - 1.3 | Doublet (d) | 3H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in different chemical environments.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| -CHO | 200 - 205 |

| -CH(CH₃)- | 40 - 45 |

| -CH₂-CHO | 45 - 50 |

| -CH₂Br | 35 - 40 |

| -CH₃ | 15 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong absorption band characteristic of the aldehyde carbonyl group.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (aldehyde) | 1720 - 1740 | Strong |

| C-H (aldehyde) | 2720 - 2820 | Medium (two bands) |

| C-H (alkane) | 2850 - 3000 | Strong |

| C-Br | 500 - 600 | Medium |

Mass Spectrometry (MS)

The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine should be evident from the isotopic pattern of bromine-containing fragments (M and M+2 peaks in approximately 1:1 ratio).

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment | Comments |

| 164/166 | [C₅H₉BrO]⁺ | Molecular ion (M⁺) |

| 135/137 | [C₄H₆Br]⁺ | Loss of -CHO |

| 85 | [C₅H₉O]⁺ | Loss of Br |

| 57 | [C₄H₉]⁺ | Alkyl fragment |

| 29 | [CHO]⁺ | Aldehyde fragment |

Experimental Protocols

General Synthesis of a Bromoaldehyde

A plausible synthetic route to this compound could involve the oxidation of the corresponding alcohol, 4-bromo-3-methylbutan-1-ol (B6603744).

Caption: Generalized synthetic workflow for this compound.

Protocol:

-

Preparation: To a stirred solution of an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂), add a solution of 4-bromo-3-methylbutan-1-ol in CH₂Cl₂ dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of silica (B1680970) gel or celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Protocols:

-

NMR Spectroscopy:

-

Dissolve a small amount of the purified compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Infrared Spectroscopy:

-

Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

-

Conclusion

This technical guide provides a foundational understanding of the predicted spectroscopic properties of this compound. The tabulated data and generalized experimental protocols offer a starting point for researchers working with this compound. It is important to note that the presented spectroscopic data are predictions and should be confirmed by experimental analysis. The synthetic and analytical workflows described herein are intended to be adaptable to standard laboratory settings.

Disclaimer

The information provided in this document is for research and informational purposes only. The predicted spectroscopic data has not been experimentally verified. All laboratory procedures should be conducted with appropriate safety precautions and by qualified personnel.

References

An In-depth Technical Guide to the NMR Data Interpretation of 4-Bromo-3-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-bromo-3-methylbutanal. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data to facilitate the structural elucidation and characterization of this compound. The information herein is intended to support research and development activities where this compound is a key intermediate or component.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions were generated using advanced algorithms that provide reliable estimations of chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

| Atom # | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | Integration |

| 1 | 9.77 | t | 2.5 | 1H |

| 2 | 2.65 | ddd | 15.0, 7.5, 2.5 | 2H |

| 3 | 2.30 | m | - | 1H |

| 4 | 3.45 | dd | 10.0, 5.0 | 2H |

| 5 | 1.10 | d | 7.0 | 3H |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom # | Chemical Shift (ppm) |

| 1 | 201.5 |

| 2 | 49.0 |

| 3 | 38.0 |

| 4 | 42.5 |

| 5 | 18.5 |

Predicted in CDCl₃ at 100 MHz.

Structural Assignment and Interpretation

The predicted NMR data aligns with the molecular structure of this compound. The aldehydic proton (H-1) exhibits a characteristic downfield chemical shift at approximately 9.77 ppm. The diastereotopic protons on C-2 and C-4, as well as the methine proton on C-3, give rise to complex splitting patterns that are consistent with the chiral center at C-3.

The ¹³C NMR spectrum shows five distinct signals, corresponding to the five carbon atoms in the molecule. The carbonyl carbon (C-1) is observed at a typical downfield position of around 201.5 ppm. The remaining carbon signals are in the aliphatic region, with their specific shifts influenced by the neighboring bromine and carbonyl functional groups.

Experimental Protocols

The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a liquid sample such as this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Concentration: For ¹H NMR, prepare a solution by dissolving approximately 5-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR.

-

Filtration: To ensure a homogeneous magnetic field and prevent signal broadening, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Acquisition Time: Approximately 2-3 seconds.

-

Spectral Width: A range of -2 to 12 ppm is generally adequate.

-

-

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: A range of -10 to 220 ppm.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Logical Relationships in NMR Data

The following diagram illustrates the correlation between the chemical structure of this compound and its predicted NMR signals.

Caption: Correlation of molecular structure with predicted NMR signals.

In-Depth Technical Guide: Stability and Storage of 4-Bromo-3-methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific experimental stability and degradation data for 4-bromo-3-methylbutanal is limited. This guide is therefore based on established principles of organic chemistry, data from analogous compounds, and recommended best practices for handling reactive aldehydes and bromoalkanes. The information presented should be used as a foundation for empirical stability studies.

Introduction

This compound is a halogenated aldehyde with potential applications as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The presence of both a reactive aldehyde functional group and a carbon-bromine bond suggests that the stability of this compound is a critical consideration for its synthesis, purification, storage, and application. This technical guide provides a comprehensive overview of the anticipated stability profile of this compound, outlines potential degradation pathways, and offers recommendations for its storage and handling. Furthermore, a general framework for conducting formal stability studies is presented.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior and stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Source |

| Molecular Formula | C₅H₉BrO | PubChem CID 12365951[1] |

| Molecular Weight | 165.03 g/mol | PubChem CID 12365951[1] |

| XLogP3 (Lipophilicity) | 1.2 | PubChem CID 12365951[1] |

| Hydrogen Bond Donors | 0 | PubChem CID 12365951[1] |

| Hydrogen Bond Acceptors | 1 | PubChem CID 12365951[1] |

Stability Profile and Potential Degradation

The stability of this compound is expected to be influenced by several factors, including temperature, light, pH, and the presence of oxygen and moisture.

General Stability Considerations

Based on the chemistry of α-bromo aldehydes and bromoalkanes, this compound is likely susceptible to:

-

Thermal Decomposition: Elevated temperatures can promote the cleavage of the carbon-bromine and carbon-carbon bonds. Studies on the thermal decomposition of bromoacetaldehyde, a related compound, indicate that C-Br and C-C bond fission are significant degradation pathways at high temperatures.[2]

-

Photodegradation: Exposure to light, particularly in the UV range, can initiate free-radical chain reactions, leading to decomposition.

-

Oxidation: The aldehyde functional group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid.

-

Hydrolysis: The carbon-bromine bond may undergo hydrolysis, particularly under neutral to basic conditions, to form the corresponding alcohol. Rearrangement of the carbocation intermediate during hydrolysis is also a possibility, as seen with similar structures like 2-bromo-3-methylbutane.[3][4][5]

-

Polymerization: Aldehydes, in general, can undergo self-condensation or polymerization, often catalyzed by acidic or basic impurities.

Proposed Degradation Pathways

Several potential degradation pathways for this compound can be postulated based on its structure and the known reactivity of its functional groups.

Caption: Proposed degradation pathways for this compound.

Recommended Storage and Handling

To maintain the integrity of this compound, stringent storage and handling procedures are necessary. The following recommendations are based on guidelines for similar reactive compounds.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry, and well-ventilated area. Refrigeration (2-8 °C) is recommended. | Minimizes the rate of thermal decomposition and other degradation reactions.[6][7] |

| Light Exposure | Store in an amber or opaque container. | Protects against light-induced degradation.[6] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the aldehyde group. |

| Moisture | Keep the container tightly sealed. | Prevents hydrolysis of the bromoalkane.[6][7] |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and metals. | Prevents chemical reactions that would degrade the compound.[7] |

| Handling | Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). | Ensures user safety and minimizes exposure to a potentially reactive and irritant compound.[6][8][9] |

Framework for Experimental Stability Studies

A definitive understanding of the stability of this compound can only be achieved through a structured experimental study. The following workflow provides a general protocol for such an investigation.

Caption: A generalized experimental workflow for a comprehensive stability study.

Experimental Methodologies

-

Stability-Indicating Assay: A validated high-performance liquid chromatography (HPLC) or gas chromatography (GC) method is essential. The method must be able to resolve the active compound from its degradation products and any potential impurities.

-

Forced Degradation: The compound should be subjected to stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation) to generate potential degradation products. This helps to validate the stability-indicating nature of the analytical method and provides insight into the degradation pathways.

-

Long-Term Studies: Samples should be stored under controlled temperature and humidity conditions for an extended period. The concentration of the parent compound and the levels of any degradation products should be monitored at regular intervals.

Conclusion

The stability of this compound is a critical parameter that dictates its viability as a synthetic intermediate. While this guide provides a robust theoretical framework for its stability and storage, it is imperative that these recommendations are supplemented with empirical data. A thorough stability testing program is essential to establish a definitive shelf-life, optimal storage conditions, and a comprehensive understanding of the degradation profile of this compound. Such data is invaluable for ensuring the quality, safety, and efficacy of any downstream applications in research and drug development.

References

- 1. This compound | C5H9BrO | CID 12365951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydrolysis of 2-bromo-3-methyl butane `(2^@)` yields only 2-methy-2-butanol `(3^@)`, explain. [allen.in]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Bromo-3-methylbutanal

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 4-Bromo-3-methylbutanal. Due to the limited availability of specific literature on this molecule, this document synthesizes information based on the fundamental principles of organic chemistry, the known reactivity of aldehydes and alkyl bromides, and data from analogous structures. The guide covers the expected synthetic pathways, characteristic reactions of the aldehyde moiety—including oxidation, reduction, and nucleophilic addition—and discusses the potential for intramolecular reactions. Detailed theoretical experimental protocols and data are presented to serve as a predictive resource for researchers. All quantitative data, where available or predicted, are summarized in structured tables, and key reaction pathways are illustrated with diagrams.

Introduction

This compound is a bifunctional organic molecule containing a reactive aldehyde group and a secondary alkyl bromide. This combination of functional groups makes it a potentially versatile building block in organic synthesis, allowing for a variety of chemical transformations. The aldehyde group, with its electrophilic carbonyl carbon, is susceptible to nucleophilic attack, while the bromine atom can participate in nucleophilic substitution or elimination reactions. The interplay between these two functional groups can lead to complex and interesting chemical behavior, including the potential for intramolecular cyclization. This guide focuses primarily on the reactivity of the aldehyde group, providing a theoretical framework for its synthetic utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning and executing chemical reactions involving this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₉BrO | PubChem[1][2] |

| Molecular Weight | 165.03 g/mol | PubChem[1][2] |

| CAS Number | 63483-10-3 | PubChem[1][2] |

| Appearance | Expected to be a liquid | Inferred from similar small aldehydes |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, esters) | General chemical principles |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, several plausible synthetic routes can be proposed based on standard organic chemistry transformations.

Oxidation of 4-Bromo-3-methylbutan-1-ol

A common and reliable method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. In this case, 4-Bromo-3-methylbutan-1-ol would be the starting material. To avoid over-oxidation to the carboxylic acid, mild oxidizing agents are required.

Experimental Protocol: Oxidation with Pyridinium (B92312) Chlorochromate (PCC)

-

To a stirred solution of 4-Bromo-3-methylbutan-1-ol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

-

Wash the silica pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by column chromatography on silica gel.

| Reagent | Molar Equiv. | Purpose |

| 4-Bromo-3-methylbutan-1-ol | 1.0 | Starting material |

| Pyridinium Chlorochromate (PCC) | 1.5 | Oxidizing agent |

| Dichloromethane (DCM) | - | Solvent |

| Diethyl Ether | - | Extraction/Filtration solvent |

| Silica Gel | - | Filtration and chromatography |

Hydroformylation of 3-Bromo-2-methylpropene

Hydroformylation, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across a double bond.[3] This industrial process is a powerful method for synthesizing aldehydes from alkenes.[3]

Theoretical Protocol: Rhodium-Catalyzed Hydroformylation

-

In a high-pressure reactor, dissolve 3-Bromo-2-methylpropene and a rhodium-based catalyst (e.g., Rh(CO)₂(acac) with a phosphine (B1218219) ligand) in a suitable solvent (e.g., toluene).

-

Pressurize the reactor with a mixture of carbon monoxide (CO) and hydrogen (H₂) gas (synthesis gas).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for several hours.

-

Monitor the reaction for the consumption of the starting alkene.

-

After completion, cool the reactor, vent the excess gases, and concentrate the reaction mixture.

-

Purify the resulting aldehyde by distillation or chromatography.

Reactivity of the Aldehyde Group

The aldehyde group in this compound is the primary site of reactivity for a wide range of transformations.

Oxidation to a Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-Bromo-3-methylbutanoic acid, using strong oxidizing agents.

Experimental Protocol: Jones Oxidation

-

Dissolve this compound (1.0 eq) in acetone (B3395972).

-

Cool the solution in an ice bath.

-

Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution until the orange color of the reagent persists.

-

Stir the reaction for an additional 30 minutes at 0 °C.

-

Quench the reaction by adding isopropanol (B130326) until the solution turns green.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Bromo-3-methylbutanoic acid.

| Product | Reagent | Expected Yield (%) |

| 4-Bromo-3-methylbutanoic acid | Jones Reagent | > 85 |

Reduction to a Primary Alcohol

The aldehyde can be reduced to the corresponding primary alcohol, 4-Bromo-3-methylbutan-1-ol, using various reducing agents.

Experimental Protocol: Reduction with Sodium Borohydride (B1222165)

-

Dissolve this compound (1.0 eq) in methanol (B129727) or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Bromo-3-methylbutan-1-ol.

| Product | Reagent | Expected Yield (%) |

| 4-Bromo-3-methylbutan-1-ol | Sodium Borohydride (NaBH₄) | > 90 |

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a variety of nucleophiles.

Reaction with a Grignard reagent (R-MgX) will produce a secondary alcohol.

Experimental Protocol: Reaction with Methylmagnesium Bromide

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of this compound (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C.

-

Add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting secondary alcohol by column chromatography.

| Product | Reagent | Expected Yield (%) |

| 5-Bromo-4-methylpentan-2-ol | Methylmagnesium Bromide | 70-85 |

The Wittig reaction allows for the conversion of the aldehyde to an alkene.[4]

Experimental Protocol: Reaction with Methyltriphenylphosphonium (B96628) Bromide

-

In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise to generate the ylide (a deep orange/red color should appear).

-

Stir the ylide solution at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine (B44618) oxide byproduct.

| Product | Reagents | Expected Yield (%) |

| 5-Bromo-4-methyl-1-pentene | 1. Methyltriphenylphosphonium bromide, n-BuLi2. This compound | 60-80 |

Intramolecular Reactivity

The presence of both an aldehyde and an alkyl bromide in the same molecule opens up the possibility of intramolecular reactions, particularly cyclization. Depending on the reaction conditions, different cyclized products can be envisioned. For instance, under basic conditions that favor enolate formation, an intramolecular aldol-type reaction could occur, though this is less likely than reactions involving the bromide. More plausibly, a nucleophile could first react with the aldehyde, and the resulting intermediate could then undergo an intramolecular substitution of the bromide.

Visualizations of Key Pathways

References

The Dual-Reactivity Profile of 4-Bromo-3-methylbutanal: A Technical Guide to the Influence of Bromine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methylbutanal is a bifunctional molecule possessing two key reactive sites: a terminal aldehyde and a secondary alkyl bromide. The presence of the bromine atom at the γ-position relative to the carbonyl group significantly influences the molecule's overall reactivity, creating a versatile building block for organic synthesis. This technical guide provides an in-depth analysis of the role of bromine in the reactivity of this compound, covering its influence on nucleophilic substitution, elimination, and intramolecular reactions. Detailed experimental protocols for analogous systems, quantitative data, and workflow diagrams are presented to offer a comprehensive resource for the application of this and similar haloaldehydes in research and drug development.

Introduction: Structural Features and Electronic Effects

This compound (CAS No. 63483-10-3) is a five-carbon aldehyde with a bromine atom and a methyl group located on the third and fourth carbon atoms, respectively, relative to the carbonyl group.[1][2] The key to its reactivity lies in the interplay between its two functional groups.

-

Aldehyde Group: The carbonyl group is a primary site for nucleophilic addition. The carbon atom of the C=O bond is electrophilic due to the high electronegativity of the oxygen atom.[3]

-

γ-Bromo Substituent: The bromine atom, being a good leaving group, makes the C4 carbon susceptible to nucleophilic substitution. Furthermore, the presence of β-hydrogens allows for the possibility of elimination reactions. The bromine atom exerts a moderate electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the carbonyl carbon.

This dual functionality allows for a range of selective transformations, making it a valuable intermediate in the synthesis of complex organic molecules.

Key Reaction Pathways Influenced by the Bromine Atom

The bromine atom is central to the most synthetically useful transformations of this compound, primarily through nucleophilic substitution and elimination reactions at the C4 position.

Nucleophilic Substitution at the C4 Position (SN2 Reaction)

The secondary carbon atom bonded to the bromine is an electrophilic center that can be attacked by a variety of nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction. This reaction proceeds with an inversion of stereochemistry at the C4 carbon.

Mechanism Workflow: SN2 Reaction

Caption: SN2 mechanism at the C-Br bond.

Common nucleophiles for this reaction include cyanide, azide, and alkoxides. The reaction with cyanide ions, for instance, is a powerful method for carbon chain extension, producing a nitrile that can be further hydrolyzed to a carboxylic acid.[4]

Quantitative Data for Analogous SN2 Reactions

| Alkyl Halide (Substrate) | Nucleophile | Solvent | Temperature | Product | Yield (%) | Reference |

| 1-Bromopropane | KCN | Ethanol | Reflux | Butanenitrile | High | [4] |

| (S)-2-Bromobutane | I⁻ | Acetone | Reflux | (R)-2-Iodobutane | - | [5] |

| Bromoethane | aq. KOH | Water | Heat | Ethanol | ~100 | [5] |

Elimination Reaction (E2 Pathway)

When this compound is treated with a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of an alkene. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. However, the use of a bulky base can favor the formation of the less substituted Hofmann product.

Mechanism Workflow: E2 Elimination

Caption: E2 elimination mechanism.

Quantitative Data for Analogous E2 Elimination Reactions

| Substrate | Base | Solvent | Major Product | Minor Product | Yield (Elimination) | Reference |

| 2-Bromopropane | Ethanolic NaOH | Ethanol | Propene | - | 80% | [6] |

| 2-Bromobutane | Ethanolic KOH | Ethanol | But-2-ene | But-1-ene | High | [6] |

| Bromoethane | Ethanolic NaOH | Ethanol | Ethene | - | 1% | [6] |

Intramolecular Reactions: The Synergy of Two Functional Groups

The presence of both an electrophilic aldehyde and a carbon atom susceptible to substitution allows for intramolecular reactions, which are powerful tools for the synthesis of cyclic compounds.

Intramolecular Barbier and Grignard-Type Reactions

In the presence of a metal such as magnesium, zinc, or indium, an organometallic intermediate can be formed at the C-Br bond.[7] This carbanionic center can then attack the electrophilic aldehyde carbon in an intramolecular fashion to form a cyclopentanol (B49286) derivative. This is a one-pot reaction, characteristic of the Barbier reaction.[7]

Logical Relationship: Intramolecular Barbier Reaction

Caption: Workflow for intramolecular Barbier cyclization.

Intramolecular Reformatsky-Type Reactions

While the classical Reformatsky reaction involves α-halo esters, the principle can be extended to other halo-carbonyl compounds.[8][9] In the case of this compound, treatment with zinc could generate a zinc enolate of the aldehyde. However, a more plausible pathway involves the formation of an organozinc species at the C-Br bond, which then undergoes an intramolecular aldol-type reaction.

Experimental Protocols (Analogous Systems)

Due to the limited availability of specific experimental data for this compound, the following protocols are based on well-established procedures for analogous reactions.

Protocol: Nucleophilic Substitution with Sodium Cyanide (Analogous to 1-Bromopropane)

Objective: To replace the bromine atom with a nitrile group.

Materials:

-

1-Bromopropane (or analogous secondary alkyl bromide)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ethanol

-

Reflux apparatus

Procedure:

-

A solution of sodium or potassium cyanide is prepared in ethanol.[4]

-

The halogenoalkane (e.g., 1-bromopropane) is added to the cyanide solution.[4]

-

The mixture is heated under reflux. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[4]

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude nitrile.

-

Purification is typically achieved by distillation.

Protocol: E2 Elimination with a Bulky Base (Analogous to 2-Bromobutane)

Objective: To synthesize an alkene via dehydrobromination.

Materials:

-

2-Bromobutane (or analogous secondary alkyl bromide)

-

Potassium tert-butoxide

-

Reflux apparatus

Procedure:

-

A solution of potassium tert-butoxide in tert-butanol is prepared in a round-bottom flask.

-

2-Bromobutane is added dropwise to the solution at a controlled temperature.

-

The reaction mixture is heated to reflux to ensure complete reaction.

-

After cooling, the mixture is diluted with water and extracted with a low-boiling organic solvent (e.g., pentane).

-

The organic extracts are combined, washed with water and brine, and dried over a suitable drying agent.

-

The product alkene can be isolated by fractional distillation.

Conclusion

The bromine atom in this compound is the cornerstone of its reactivity, enabling a diverse array of transformations that are highly valuable in organic synthesis. Its role as a good leaving group facilitates both nucleophilic substitution and elimination reactions, providing pathways to a variety of functionalized acyclic products. Furthermore, the bromine's ability to participate in the formation of organometallic intermediates opens up powerful intramolecular cyclization routes for the construction of five-membered rings. A thorough understanding of the factors that control the competition between these pathways—such as the nature of the nucleophile/base, solvent, and temperature—is crucial for harnessing the full synthetic potential of this versatile bifunctional molecule in the development of new chemical entities and pharmaceuticals.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C5H9BrO | CID 12365951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 9. byjus.com [byjus.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromo-3-methylbutanal from 3-Methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-bromo-3-methylbutanal via the alpha-bromination of 3-methylbutanal (B7770604) (isovaleraldehyde). The primary method described utilizes N-bromosuccinimide (NBS) as the brominating agent, a widely used reagent for selective alpha-halogenation of carbonyl compounds.[1][2] This protocol outlines the reaction mechanism, experimental setup, purification methods, and characterization of the final product. Additionally, safety precautions and potential side reactions are discussed to ensure a safe and efficient synthesis. The information presented is intended for use by trained professionals in a laboratory setting.

Introduction

Alpha-bromo aldehydes are valuable synthetic intermediates in organic chemistry, serving as precursors for a variety of functional group transformations. The introduction of a bromine atom at the alpha position to a carbonyl group enhances the electrophilicity of the carbon, making it susceptible to nucleophilic attack. This reactivity is leveraged in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

The synthesis of this compound from 3-methylbutanal is a representative example of the alpha-bromination of an aliphatic aldehyde. The reaction proceeds via an acid-catalyzed enolization of the aldehyde, followed by electrophilic attack by bromine. N-bromosuccinimide (NBS) is often the reagent of choice for this transformation as it provides a low, steady concentration of bromine, which helps to minimize side reactions such as dibromination.[3] Recent methodologies have focused on improving the selectivity and yield of this reaction through controlled addition of NBS and the use of specific solvent systems.[4]

Reaction and Mechanism

The alpha-bromination of 3-methylbutanal with NBS is typically carried out under acidic conditions. The mechanism involves the following key steps:

-

Protonation of the carbonyl oxygen: An acid catalyst protonates the carbonyl oxygen of 3-methylbutanal, increasing the acidity of the alpha-protons.

-

Enol formation: A weak base (e.g., the solvent or the succinimide (B58015) anion) removes an alpha-proton, leading to the formation of the corresponding enol intermediate.

-

Electrophilic attack: The electron-rich double bond of the enol attacks a bromine atom from NBS (or Br2 generated in situ), resulting in the formation of a protonated alpha-bromo aldehyde.

-

Deprotonation: The protonated alpha-bromo aldehyde is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.

Experimental Protocol

This protocol is a representative procedure for the alpha-bromination of 3-methylbutanal. Optimization may be required to achieve desired yields and purity.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| 3-Methylbutanal | C5H10O | 86.13 | 8.61 g (100 mmol) | ≥98% | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 177.98 | 17.80 g (100 mmol) | ≥99% | Acros Organics |

| Carbon tetrachloride (CCl4) | CCl4 | 153.82 | 200 mL | Anhydrous, ≥99.5% | Fisher Scientific |

| Acetic acid (glacial) | CH3COOH | 60.05 | 2-3 drops | Catalyst | J.T. Baker |

| Sodium bicarbonate (NaHCO3) | NaHCO3 | 84.01 | As needed | Saturated solution | EMD Millipore |

| Anhydrous magnesium sulfate (B86663) (MgSO4) | MgSO4 | 120.37 | As needed | Drying agent | Alfa Aesar |

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve 8.61 g (100 mmol) of 3-methylbutanal in 150 mL of anhydrous carbon tetrachloride. Add 2-3 drops of glacial acetic acid as a catalyst.

-

Addition of NBS: In a separate flask, prepare a solution of 17.80 g (100 mmol) of N-bromosuccinimide in 50 mL of anhydrous carbon tetrachloride. Gentle warming may be necessary to fully dissolve the NBS. Transfer this solution to the dropping funnel.

-

Reaction: Heat the 3-methylbutanal solution to reflux. Once refluxing, add the NBS solution dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the starting material indicates the completion of the reaction.

-

Workup: After the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture to remove the solid succinimide.

-

Quenching: Transfer the filtrate to a separatory funnel and wash it with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. Then, wash with water (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification:

The crude this compound is often purified by vacuum distillation. Due to the thermal instability of some alpha-bromo aldehydes, it is crucial to perform the distillation at the lowest possible pressure.

| Compound | Boiling Point | Pressure |

| 3-Methylbutanal | 92 °C | atmospheric |

| This compound | ~70-75 °C (estimated) | ~10 mmHg |

Characterization:

The structure of the purified this compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 9.7 (d, 1H, -CHO), 3.5-3.8 (m, 2H, -CH₂Br), 2.5-2.8 (m, 1H, -CH(CH₃)-), 2.2-2.5 (m, 2H, -CH₂CHO), 1.1 (d, 3H, -CH₃).

-

¹³C NMR (CDCl₃): δ ~200 (-CHO), ~45 (-CH(CH₃)-), ~40 (-CH₂CHO), ~35 (-CH₂Br), ~15 (-CH₃).

-

IR (neat): ~2960 cm⁻¹ (C-H stretch), ~2720 cm⁻¹ (aldehydic C-H stretch), ~1725 cm⁻¹ (C=O stretch), ~650 cm⁻¹ (C-Br stretch).

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3-Methylbutanal | 3-Methylbutanal | C5H10O | 86.13 | 92[5] | 0.785 @ 20°C[5] |

| This compound | This compound | C5H9BrO | 165.03[6] | N/A (decomposes) | N/A |

Table 2: Representative Reaction Parameters and Yields for Alpha-Bromination of Aliphatic Aldehydes

| Aldehyde | Brominating Agent | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Propanal | NBS | Proline-derived | HFIP | <1.5 | Good | [4] |

| Isovaleraldehyde | NBS | Proline-derived | HFIP | 4.75 | Good | [4] |